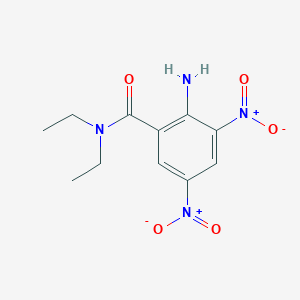

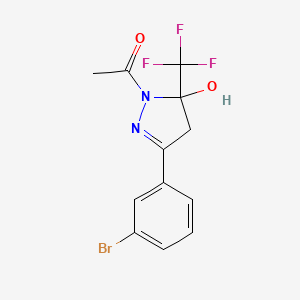

5-amino-1-(2,5-dimethylphenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of triazole-based compounds, including variants similar to the specified molecule, often involves ruthenium-catalyzed cycloaddition processes. For example, Ferrini et al. (2015) detailed the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, important for developing triazole-based scaffolds, through a protocol that avoids the Dimroth rearrangement by using ruthenium catalysis (Ferrini et al., 2015). This method provides a pathway for synthesizing structurally complex triazoles with high regiocontrol.

Molecular Structure Analysis

Molecular structure analysis of triazole derivatives includes X-ray diffraction techniques, which help in determining the crystal structure, showcasing the arrangement of atoms within the compound. L'abbé et al. (2010) utilized single-crystal X-Ray diffraction to determine the structure of a triazole derivative, highlighting the importance of these methods in understanding the configuration and stereochemistry of such molecules (L'abbé et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving triazole compounds often include transformations that can lead to various derivatives with potential biological activities. Albert (1970) discussed transformations of triazole derivatives in basic solutions, revealing insights into their chemical reactivity and the possibility of obtaining isomeric forms through specific conditions (Albert, 1970).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of triazole compounds under different conditions. Anuradha et al. (2014) provided data on the crystal structure of a triazole derivative, which helps in understanding its physical characteristics and stability (Anuradha et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, potential for substitution reactions, and ability to undergo cycloaddition or rearrangement, define the versatility of triazole compounds in synthetic chemistry. For example, the work by Dzygiel et al. (2004) on the N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate sheds light on the acetylation reactions and the impact on the molecule's chemical properties (Dzygiel et al., 2004).

Future Directions

properties

IUPAC Name |

5-amino-1-(2,5-dimethylphenyl)-N-propan-2-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O/c1-8(2)16-14(20)12-13(15)19(18-17-12)11-7-9(3)5-6-10(11)4/h5-8H,15H2,1-4H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMACGTZCIUXSFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=C(N=N2)C(=O)NC(C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5011077.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5011086.png)

![3-{[4-(4-morpholinyl)phenyl]amino}-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5011087.png)

![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide](/img/structure/B5011098.png)

![(2,5-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5011115.png)

![ethyl 2-benzyl-3-[(4-chlorophenyl)amino]-3-oxopropanoate](/img/structure/B5011129.png)

![4-[2-(4-hydroxy-3-methoxybenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B5011142.png)